molecular formula C13H19NS B7999094 2-((2-Methylpiperidin-1-yl)methyl)benzenethiol

2-((2-Methylpiperidin-1-yl)methyl)benzenethiol

Cat. No.: B7999094
M. Wt: 221.36 g/mol
InChI Key: BAZCSFXSZJKTTK-UHFFFAOYSA-N
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Description

2-((2-Methylpiperidin-1-yl)methyl)benzenethiol is an organic compound with the molecular formula C13H19NS and a molecular weight of 221.36 g/mol . This compound features a piperidine ring substituted with a methyl group and a benzenethiol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 2-methylpiperidine with benzyl chloride, followed by thiolation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylpiperidin-1-yl)methyl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfoxides, and substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((2-Methylpiperidin-1-yl)methyl)benzenethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and thiol group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol
  • 2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde
  • 2-((2-Methylpiperidin-1-yl)methyl)benzoic acid

Uniqueness

2-((2-Methylpiperidin-1-yl)methyl)benzenethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different functional groups .

Properties

IUPAC Name

2-[(2-methylpiperidin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-6-4-5-9-14(11)10-12-7-2-3-8-13(12)15/h2-3,7-8,11,15H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZCSFXSZJKTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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